molecular formula C7H6Br2O B150984 2,4-Dibromobenzyl alcohol CAS No. 666747-06-4

2,4-Dibromobenzyl alcohol

Cat. No. B150984
M. Wt: 265.93 g/mol
InChI Key: VXEVXBMLHQPKGA-UHFFFAOYSA-N
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Description

2,4-Dibromobenzyl alcohol is a brominated derivative of benzyl alcohol, which is a compound of interest in various chemical reactions and syntheses. While the provided papers do not directly discuss 2,4-Dibromobenzyl alcohol, they do provide insights into the chemistry of related bromobenzyl alcohols and their reactivity, which can be extrapolated to understand the properties and reactions of 2,4-Dibromobenzyl alcohol.

Synthesis Analysis

The synthesis of dibenzyls, which are closely related to 2,4-Dibromobenzyl alcohol, can be achieved through nickel-catalyzed homocoupling of benzyl alcohols . This method is advantageous due to the stability and availability of the alcohol precursors. Similarly, o-Bromobenzyl alcohol has been used as a reagent for the synthesis of polycyclic aromatic hydrocarbons, indicating that bromobenzyl alcohols can participate in complex coupling reactions .

Molecular Structure Analysis

The molecular structure of 2,4-Dibromobenzyl alcohol would include a benzene ring substituted with two bromine atoms at the 2 and 4 positions and a hydroxymethyl group at the benzylic position. The presence of bromine atoms would influence the electron density of the aromatic ring and affect its reactivity in electrophilic aromatic substitution reactions.

Chemical Reactions Analysis

Bromobenzyl alcohols can undergo various chemical reactions, including bromination, which can lead to the formation of multi-brominated products . The presence of electron-donating or withdrawing groups at the benzylic position can strongly affect the outcome of such reactions. Additionally, bromobenzyl alcohols can be used in cascade reactions involving palladium-catalyzed coupling and intramolecular cyclization to form complex aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-Dibromobenzyl alcohol would be influenced by the presence of bromine atoms and the hydroxymethyl group. The bromine atoms would increase the molecular weight and could potentially increase the boiling point and density compared to unsubstituted benzyl alcohol. The hydroxymethyl group would confer some degree of polarity to the molecule, affecting its solubility in various solvents.

Scientific Research Applications

Ecological Implications in Marine Biology

Phillips and Towers (1982) explored the ecological implications of bromophenols like 2,3-dibromo-4,5-dihydroxybenzyl alcohol in red algae, discussing their potential uses as antibiotic, antiepiphyte, or antiherbivore agents. Their study highlighted the significant variation in lanosol content, a compound similar to 2,4-dibromobenzyl alcohol, in different algae species, suggesting ecological roles for these compounds in marine ecosystems (Phillips & Towers, 1982).

Bromophenol Accumulation in Marine Organisms

Lincoln et al. (2005) identified 2,4-dibromophenol, closely related to 2,4-dibromobenzyl alcohol, in marine annelids, noting its significant accumulation in certain body parts. This study revealed the impact of these compounds on sediment contamination and their potential influence on benthic-associated communities (Lincoln et al., 2005).

New Compounds from Red Algae

Hodgkin et al. (1966) discovered a new brominated phenolic compound, 2,3-dibromobenzyl alcohol 4,5-disulfate, in the red alga Polysiphonialanosa. This study provided insights into the structural determination, synthesis, and properties of such compounds, broadening the understanding of bromophenols' diversity in marine organisms (Hodgkin et al., 1966).

Bioremediation and Environmental Applications

A study by Huang et al. (2015) utilized polyvinyl alcohol-immobilized Phanerochaete chrysosporium in the bioremediation of composite-polluted wastewater, which included compounds like 2,4-dichlorophenol, related to 2,4-dibromobenzyl alcohol. This research highlighted the potential of such systems in environmental cleanup processes (Huang et al., 2015).

Synthesis and Chemical Reactions

Shimura et al. (1993) discussed the synthesis of 2,5-dibromobenzaldehyde and its reaction with hexylmagnesium bromide, leading to the production of 2,5-dibromobenzyl alcohol, a compound similar to 2,4-dibromobenzyl alcohol. This study provided valuable information on the synthesis pathways and chemical reactions involving dibromobenzyl alcohols (Shimura et al., 1993).

Photocatalytic Applications

Higashimoto et al. (2009) explored the photocatalytic oxidation of benzyl alcohol derivatives, including compounds similar to 2,4-dibromobenzyl alcohol, on titanium dioxide under visible light irradiation. This research contributes to the understanding of photocatalytic processes and their potential industrial applications (Higashimoto et al., 2009).

Safety And Hazards

2,4-Dibromobenzyl alcohol is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be stored in a cool, dry place in a tightly closed container .

Future Directions

While specific future directions for 2,4-Dibromobenzyl alcohol are not available, similar compounds like 2,4-Dichlorobenzyl Alcohol have seen increased demand in various industries, including pharmaceuticals, personal care products, and agrochemicals . This suggests potential growth and new applications for 2,4-Dibromobenzyl alcohol in these areas.

properties

IUPAC Name

(2,4-dibromophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEVXBMLHQPKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591189
Record name (2,4-Dibromophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromobenzyl alcohol

CAS RN

666747-06-4
Record name 2,4-Dibromobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=666747-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dibromophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Murakata, T Ikeda, N Kimura, A Kawase, M Nagase… - Tetrahedron, 2017 - Elsevier
The regioselective bromine-lithium exchange reaction of 2,4-dibromo-1-(1-methoxy-1-methylethoxymethyl)benzene (2), which resulted in optimized selectivity of 220:1, is described. …
Number of citations: 10 www.sciencedirect.com
Y Yamamoto - Carbohydrate-spiro-heterocycles, 2019 - Springer
Spiroketals are important structural motifs found in diverse natural products, many of which display unique biological activity. Among them, spiroketal phthalane C-glycosides, in which a …
Number of citations: 3 link.springer.com
B Plouvier, GN Beatch, GL Jung, A Zolotoy… - Journal of medicinal …, 2007 - ACS Publications
A series of 2-aminoalkylethers prepared as potential antiarrhythmic agents is described. The present compounds are mixed sodium and potassium ion channel blockers and exhibit …
Number of citations: 20 pubs.acs.org
OFT BLOG - J Med Chem, 2001 - allfordrugs.com
diabetes – Page 2 – All About Drugs All About Drugs Tout sur les médicaments הכל על תרופות كل شيئ عن الأدوية Все о наркотиках 关于药品的一切 డ్రగ్స్ గురించి అన్ని 마약에 …
Number of citations: 0 www.allfordrugs.com
CM Gallagher, C Garri, EL Cain, KKH Ang, CG Wilson… - elife, 2016 - elifesciences.org
10.7554/eLife.11878.001 The membrane-bound transcription factor ATF6α plays a cytoprotective role in the unfolded protein response (UPR), required for cells to survive ER stress. …
Number of citations: 157 elifesciences.org
OFT BLOG - allfordrugs.com
Tariquidar is a P-glycoprotein inhibitor undergoing research as an adjuvant against multidrug resistance in cancer. Tariquidar non-competitively binds to the p-glycoprotein transporter, …
Number of citations: 0 www.allfordrugs.com
DW Lin - 2010 - search.proquest.com
Part I: Our studies of the pyrrole-enolate oxidative coupling is described in full. The scope of the reaction, as well as its application to a brief total synthesis of the pharmaceutical …
Number of citations: 0 search.proquest.com

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